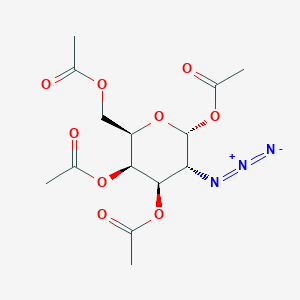
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is a biochemical reagent widely used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
- Role : It serves as a precursor for synthesizing azido-sugars and glycoconjugates, contributing to various biological processes .
- Changes : Water attacks the oxonium intermediate, resulting in the formation of 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .
- Downstream Effects : Proper glycosylation is essential for cell signaling, adhesion, and immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose typically involves the diazo-transfer reaction from activated sulfonyl azides to readily available D-galactosamine. One common method includes the use of nonafluorobutanesulfonyl azide, which is known for its stability and safety profile . The reaction conditions involve:
Starting Material: D-galactosamine hydrochloride.
Reagents: Nonafluorobutanesulfonyl azide, CuSO4·5H2O, NaHCO3.
Solvents: Water, methanol, diethyl ether.
Reaction Conditions: Room temperature, 6 hours for the initial reaction, followed by acetylation with acetic anhydride and pyridine at 0°C to room temperature for 4 hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and safety. The use of safer diazotransfer reagents like nonafluorobutanesulfonyl azide is preferred due to their stability and lower risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reagents like hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.
Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Triphenylphosphine, water.
Glycosylation: Various glycosyl acceptors, often in the presence of a catalyst like silver triflate.
Major Products
Reduction: 2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose.
Substitution: Iminophosphoranes.
Glycosylation: Glycosides with various aglycones.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of glycan structures and their biological roles.
Medicine: For the development of glycan-based therapeutics and diagnostics.
Industry: In the production of glycosylated products and as a tool in biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate: Another azido sugar derivative with similar applications.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is unique due to its specific configuration and the presence of the azido group, which allows for selective glycosylation reactions. Its stability and ease of handling make it a preferred reagent in glycobiology research .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510700 |
Source


|
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67817-30-5 |
Source


|
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)






